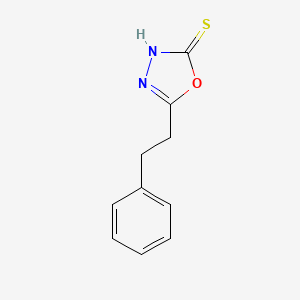

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFLSIYQAROQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541263 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93073-40-6 | |

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 2 Phenylethyl 1,3,4 Oxadiazole 2 Thiol

Advanced Synthetic Routes to 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

The construction of the 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol scaffold is primarily achieved through a well-established synthetic sequence that begins with readily available starting materials. This multi-step approach offers a reliable and versatile method for obtaining the target compound.

Multi-Step Synthesis from Phenylacetic Acid Derivatives via Esterification and Hydrazide Formation

The common synthetic route to 5-substituted-1,3,4-oxadiazole-2-thiols commences with a carboxylic acid, in this case, a derivative of phenylacetic acid. asianpubs.org The initial step involves the esterification of the carboxylic acid. For instance, refluxing the organic acid with methanol (B129727) can yield the corresponding ester. asianpubs.org This esterification is a standard procedure in organic synthesis, often catalyzed by a strong acid.

Following the formation of the ester, the next key transformation is its conversion into the corresponding acid hydrazide. asianpubs.orgnih.gov This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as absolute ethanol (B145695). asianpubs.orgimpactfactor.org The resulting hydrazide is a crucial intermediate for the subsequent cyclization step. nih.govjchemrev.comopenmedicinalchemistryjournal.comresearchgate.net

Cyclization Reactions Utilizing Carbon Disulfide in Alkaline Media

The hallmark of the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is the cyclization of the acid hydrazide intermediate. nih.govjchemrev.comopenmedicinalchemistryjournal.comresearchgate.net This transformation is commonly carried out by reacting the hydrazide with carbon disulfide in an alkaline alcoholic solution, such as potassium hydroxide (B78521) in ethanol. asianpubs.orgimpactfactor.orgacs.orgacs.orgbingol.edu.tr The reaction proceeds through the formation of a potassium salt, which upon intramolecular cyclization and subsequent acidification of the reaction mixture, yields the desired 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.comopenmedicinalchemistryjournal.comresearchgate.net This method is widely applicable for the synthesis of a variety of 1,3,4-oxadiazole (B1194373) derivatives. nih.govjchemrev.com It is important to note that these compounds can exist in tautomeric forms, as either the thiol or the thione, with one form typically being predominant. nih.govjchemrev.comopenmedicinalchemistryjournal.combingol.edu.tr

Catalyst-Free Methods and Solvent Effects in 1,3,4-Oxadiazole-2-thiol (B52307) Synthesis

Recent advancements in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols have focused on developing more efficient and environmentally benign procedures. One such development is a catalyst-free method that is assisted by the reaction solvent. dntb.gov.uaresearchgate.net Specifically, the use of dimethylformamide (DMF) as the reaction medium has been shown to be effective for the preparation of these derivatives. dntb.gov.uaresearchgate.net Theoretical studies based on Onsager's reaction field theory of electrostatic solvation have supported the suitability of DMF for this synthesis. dntb.gov.uaresearchgate.net Furthermore, an acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives has been proposed, involving the ultrasound-assisted reaction of aryl hydrazides with carbon disulfide in a minimal amount of DMF. nih.gov

Microwave-Assisted Synthesis Approaches for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry. wjarr.comnih.gov This technique has been applied to the synthesis of 1,3,4-oxadiazole derivatives, offering advantages such as accelerated reaction rates and simpler work-up procedures. nih.govwjarr.comijacskros.com For instance, the cyclodehydration of 1,2-diacylhydrazines to form 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently carried out under microwave irradiation in a solvent-free medium using silica-supported dichlorophosphate. nih.gov Similarly, the oxidative cyclization of N-acylhydrazones with chloramine-T can be performed under microwave irradiation to yield 1,3,4-disubstituted oxadiazoles. nih.gov Microwave-assisted methods have also been employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from benzohydrazide (B10538) and carboxylic acids using phosphorus oxychloride. ijacskros.com

Derivatization Strategies and Scaffold Modification

The 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol scaffold possesses a reactive thiol group that serves as a handle for further chemical modifications. These derivatization strategies allow for the exploration of the chemical space around the core molecule.

S-Substitution Reactions on the Thiol Moiety with Various Electrophiles

The thiol group in 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol is nucleophilic and readily undergoes S-substitution reactions with a variety of electrophiles. researchgate.netresearchgate.netnih.gov This is a common strategy to introduce diverse functionalities onto the oxadiazole ring. The reaction is typically carried out by treating the parent thiol with an appropriate alkyl or aralkyl halide in the presence of a base. nih.gov

For example, the synthesis of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides involves the nucleophilic substitution reaction between 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) and 2-chloro-N-(aryl)acetamide derivatives in N,N-dimethylformamide. researchgate.net Similarly, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have been prepared by reacting the thiol with different electrophiles. researchgate.net Another example includes the reaction of 5-pyridyl-1,3,4-oxadiazole-2-thiol with 4-chlorophenyl chloroacetamide in dry pyridine (B92270) to yield the corresponding S-substituted product. jocpr.com Mannich bases can also be synthesized from 1,3,4-oxadiazole-2-thione derivatives using various amines and formaldehyde (B43269). asianpubs.orgnih.gov

Table 1: Summary of Synthetic Methodologies

| Methodology | Key Reagents | Description |

|---|---|---|

| Multi-Step Synthesis | Phenylacetic acid derivatives, alcohol, hydrazine hydrate | Involves esterification of the acid, followed by reaction with hydrazine hydrate to form the hydrazide intermediate. |

| Cyclization | Carbon disulfide, potassium hydroxide | The acid hydrazide is cyclized with carbon disulfide in an alkaline medium to form the 1,3,4-oxadiazole-2-thiol ring. |

| Catalyst-Free Synthesis | Dimethylformamide (DMF) | Utilizes DMF as a solvent to assist the reaction without the need for an external catalyst. |

| Microwave-Assisted Synthesis | Various precursors | Employs microwave irradiation to accelerate reaction times and improve yields in the synthesis of the oxadiazole core. |

| S-Substitution Reactions | Alkyl/aralkyl halides, various electrophiles | Derivatization of the thiol group through reaction with electrophiles to introduce diverse substituents. |

N-Substitution within the Oxadiazole Ring System

While the exocyclic sulfur of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a primary site for electrophilic attack (S-alkylation), substitution at the ring nitrogen atoms is also a significant chemical transformation. This is predominantly achieved through the Mannich reaction, which involves the aminomethylation of the N-3 position of the oxadiazole ring. researchgate.net

The reaction typically proceeds by treating the parent 1,3,4-oxadiazole-2-thione with formaldehyde and a primary or secondary amine. nih.govmdpi.com This three-component condensation introduces an aminomethyl substituent onto the nitrogen atom of the heterocyclic ring. A wide variety of amines can be utilized in this reaction, leading to a diverse array of N-substituted derivatives. asianpubs.orgnih.gov For example, reacting a 5-substituted-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various primary aromatic amines or 1-substituted piperazines in ethanol at room temperature yields the corresponding N-Mannich bases. nih.govmdpi.com

The general scheme for this N-substitution is as follows:

Reactants : 5-substituted-1,3,4-oxadiazole-2-thione, formaldehyde, and a primary or secondary amine.

Conditions : Typically conducted in a solvent like ethanol at or near room temperature. mdpi.com

Product : A 3-[(substituted-amino)methyl]-1,3,4-oxadiazole-2(3H)-thione derivative. jchemrev.com

This reaction highlights the nucleophilic character of the ring nitrogen in the thione tautomer, providing a reliable method for elaborating the core scaffold.

Exploration of Bioisosteric Replacements within the 1,3,4-Oxadiazole Scaffold

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile scaffold for which several bioisosteric replacements have been explored to modulate properties like metabolic stability, polarity, and receptor affinity.

Key bioisosteric replacements for the 1,3,4-oxadiazole ring include:

1,2,4-Oxadiazole (B8745197) : This regioisomer serves as a common bioisostere. However, the switch can lead to significant changes in properties. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation.

1,3,4-Thiadiazole (B1197879) : Exchanging the oxygen atom of the oxadiazole ring for a sulfur atom to give a 1,3,4-thiadiazole is a classic bioisosteric replacement. This substitution is often viable due to the similar size and electronic properties of oxygen and sulfur in this context.

1,2,4-Triazole (B32235) : This analog introduces a nitrogen atom in place of the ring oxygen. In some instances, substituting the 1,3,4-oxadiazole ring with a 1,2,4-triazole has resulted in altered biological activity profiles. researchgate.net

Imidazole (B134444) : The imidazole ring has also been investigated as a potential bioisostere, though it may lead to significant changes in electronic distribution and hydrogen bonding capacity, which can impact biological function. researchgate.net

The following table summarizes the findings of various bioisosteric replacement studies on the 1,3,4-oxadiazole scaffold.

| Original Scaffold | Bioisosteric Replacement | Observed Outcome |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Altered polarity, metabolic stability, and receptor affinity. |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Often retains similar biological properties. |

| 1,3,4-Oxadiazole | 1,2,4-Triazole | Can lead to reduced biological activity (e.g., enzyme inhibition). researchgate.net |

| 1,3,4-Oxadiazole | Imidazole | Can lead to reduced biological activity. researchgate.net |

Reaction Mechanisms and Pathways

Mechanistic Investigations of Cyclization Processes

The most prevalent synthetic route to 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol involves the cyclization of the corresponding carboxylic acid hydrazide with carbon disulfide in an alkaline medium. asianpubs.orgjchemrev.com The synthesis of the title compound specifically starts from 3-phenylpropanohydrazide.

The mechanism for this transformation proceeds through several key steps:

Nucleophilic Attack : The terminal nitrogen atom of the acid hydrazide acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

Intermediate Formation : This initial attack, facilitated by a base such as potassium hydroxide, leads to the formation of a dithiocarbazate salt intermediate.

Intramolecular Cyclization : The oxygen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the carbon atom of the newly formed thiocarbonyl group.

Dehydration and Ring Closure : This is followed by a cyclodehydration step, where a molecule of water is eliminated, resulting in the closure of the 1,3,4-oxadiazole ring.

Acidification : The final step involves acidification of the reaction mixture, which protonates the thiol salt to yield the target 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

This one-pot reaction is an efficient and widely used method for constructing the 5-substituted-1,3,4-oxadiazole-2-thiol scaffold. jchemrev.comjchemrev.com

Understanding Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiol

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol exists as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form. jchemrev.comjchemrev.com This equilibrium is a fundamental characteristic of this class of compounds.

Thiol Form : Features a sulfur-hydrogen bond (S-H), with the oxadiazole ring being fully aromatic.

Thione Form : Characterized by a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen bond (N-H) at the 3-position of the ring.

Spectroscopic and theoretical studies have shown that the thione form is generally the more stable and predominant tautomer, particularly in the solid state. nih.gov However, the equilibrium can be influenced by factors such as the solvent. The presence of the thiol form is crucial for certain reactions, such as S-alkylation, where the sulfur acts as the nucleophile.

The table below outlines the key spectroscopic features used to identify each tautomer.

| Tautomer | Key Spectroscopic Features |

| Thiol | IR: S-H stretching vibration (approx. 2550-2600 cm⁻¹). asianpubs.org¹H NMR: Signal for the S-H proton. |

| Thione | IR: N-H stretching vibration (approx. 3100-3200 cm⁻¹) and C=S stretching vibration. ¹H NMR: Signal for the N-H proton. |

The synthesis of N-Mannich bases, for example, proceeds via the thione tautomer, where the N-H proton is replaced. asianpubs.orgnih.gov Conversely, the synthesis of S-substituted derivatives occurs from the thiol tautomer. uobaghdad.edu.iq

Electrophilic and Nucleophilic Reactivity of the Oxadiazole Ring System

The 1,3,4-oxadiazole ring possesses distinct electronic characteristics that govern its reactivity towards electrophiles and nucleophiles. The presence of two electron-withdrawing, pyridine-type nitrogen atoms and an oxygen atom significantly influences the electron density distribution within the ring.

Nucleophilic Reactivity: The ring nitrogen atoms, particularly in the thione tautomer (at the N-3 position), possess lone pairs of electrons and are nucleophilic centers. They are susceptible to attack by electrophiles, such as in protonation and the Mannich reaction, which leads to N-substitution.

Electrophilic Reactivity: Conversely, the carbon atoms of the oxadiazole ring (C-2 and C-5) are electron-deficient. This low electron density makes electrophilic substitution at these carbon atoms extremely difficult. Instead, these carbons are potential sites for nucleophilic attack, which can sometimes lead to ring-opening reactions, especially if the ring is not stabilized by appropriate substituents. Halogen-substituted oxadiazoles, for instance, can undergo nucleophilic substitution where the halogen is replaced by a nucleophile.

In the specific case of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, the exocyclic sulfur atom is the most prominent nucleophilic site in the molecule. It readily reacts with a wide range of electrophiles, such as alkyl halides, to form S-substituted derivatives. This high reactivity at the exocyclic sulfur often dominates the chemistry of the molecule, competing with reactions at the ring nitrogens.

Computational Chemistry and Molecular Modeling Studies of 5 2 Phenylethyl 1,3,4 Oxadiazole 2 Thiol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 1,3,4-oxadiazole (B1194373) derivatives.

Geometry Optimization and Electronic Structure Analysis of the Compound

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular structure. ajchem-a.comresearchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value |

|---|---|

| C=N | 1.299 |

| N-N | 1.381 |

| C-O | 1.368 |

| ∠(C-N-N) | 105.5 |

| ∠(N-N-C) | 105.5 |

| ∠(N-C-O) | 111.8 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability Prediction

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability. ajchem-a.com A large energy gap suggests high stability and low reactivity, while a small energy gap indicates higher reactivity. researchgate.net For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies are -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This suggests good kinetic stability. The HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is found in the electron-deficient regions.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Binding Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 1,3,4-oxadiazole derivatives, MEP analysis typically reveals that the nitrogen atoms of the oxadiazole ring are the most electron-rich regions, making them susceptible to electrophilic attack. ajchem-a.comresearchgate.net The hydrogen atoms, particularly those of the thiol group, are expected to be in electron-deficient regions, indicating their potential for interaction with nucleophiles. This information is crucial for understanding intermolecular interactions and potential binding modes with biological targets.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nahrainuniv.edu.iq Computational studies often incorporate solvent effects using models like the Conductor-like Polarizable Continuum Model (CPCM). rsc.org These models simulate the presence of a solvent and allow for the calculation of molecular properties in different media.

Studies on 1,3,4-oxadiazole derivatives have shown that solvent polarity can affect their electronic properties, such as dipole moment and absorption spectra. researchgate.net For instance, an increase in solvent polarity can lead to a shift in the absorption maximum. Understanding solvent effects is important for predicting the behavior of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol in various experimental conditions and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models Correlating Molecular Descriptors with Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For 1,3,4-oxadiazole derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov These models help in understanding the structural requirements for a particular activity and can be used to predict the activity of new, untested compounds. For example, a 3D-QSAR model for anti-tubulin 1,3,4-oxadiazoles identified key structural features that influence their bioactivity. nih.gov Such models are valuable in the rational design and optimization of new drug candidates based on the 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol scaffold.

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (partition coefficient) |

| Topological | Connectivity indices, Wiener index |

In-Depth Computational Analysis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol Remains Elusive in Publicly Available Research

The 1,3,4-oxadiazole scaffold is recognized for its diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. ajrconline.orgijpsnonline.com Computational methods such as molecular docking and molecular dynamics (MD) simulations are frequently employed to understand the structure-activity relationships of these derivatives, predict their binding modes with biological targets, and assess the stability of ligand-receptor complexes. mdpi.commdpi.com These studies are crucial in the rational design of new, more potent therapeutic agents.

However, specific research detailing the following computational analyses for 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could not be located:

Analysis of Structural Features Influencing Activity Potency: No studies were found that specifically analyze how the structural characteristics of the phenylethyl group and the thiol substituent on the oxadiazole ring influence its biological potency.

Molecular Docking Simulations: There is no available research detailing ligand-protein interaction studies of this specific compound with relevant enzyme targets. Consequently, predictions of its binding modes, affinities, and key interacting amino acid residues are absent from the scientific literature.

Molecular Dynamics (MD) Simulations: Reports on the use of MD simulations to perform conformational analysis, study the dynamics of this ligand within biological systems, or investigate the stability and flexibility of its complex with any receptor are not present in the reviewed sources.

While general methodologies for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols are well-established, often involving the cyclization of an acid hydrazide with carbon disulfide, specific computational data for the title compound remains unpublished or is part of proprietary research not available in the public domain. mdpi.comsemanticscholar.org

The absence of such specific data precludes a detailed discussion as per the requested outline. The scientific community continues to explore the vast chemical space of oxadiazole derivatives, and it is possible that computational studies on 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol will be a subject of future research.

Biochemical Mechanisms of Action and Target Interactions of 5 2 Phenylethyl 1,3,4 Oxadiazole 2 Thiol Analogues

Enzyme Inhibition Profiling and Mechanistic Insights

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Analogues of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine. A study on a series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain demonstrated moderate dual inhibition of both AChE and BChE. The IC50 values for AChE inhibition ranged from 12.8 to 99.2 µM, while for BChE, the inhibition was observed from 53.1 µM. Notably, these heterocyclic compounds were found to be more efficient as inhibitors of AChE. nih.govnih.gov

Molecular docking studies have suggested that these compounds interact non-covalently with both AChE and BChE, effectively blocking the entrance to the enzyme's gorge and catalytic site, respectively. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 5-Aryl-1,3,4-oxadiazol-2-amine Analogues | Acetylcholinesterase (AChE) | 12.8 - 99.2 |

| 5-Aryl-1,3,4-oxadiazol-2-amine Analogues | Butyrylcholinesterase (BChE) | > 53.1 |

Lipoxygenase (LOX) Enzyme Inhibition

Derivatives of 1,3,4-oxadiazole (B1194373) have been identified as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. In a study where the carboxylic acid functionality of nonsteroidal anti-inflammatory drugs (NSAIDs) known as fenamates was replaced with acidic heterocycles, a compound containing a 1,3,4-oxadiazole-2-thione moiety emerged as a potent dual inhibitor of both cyclooxygenase (CO) and 5-LO activities. nih.gov

Specifically, the 1,3,4-oxadiazole-2-thione analogue of flufenamic acid demonstrated an IC50 value of 0.77 µM for 5-LO inhibition in an intact rat basophilic leukemia (RBL-1) cell line. nih.gov This indicates a significant potential for these compounds to modulate inflammatory pathways.

| Compound | Target Enzyme | Cell Line | IC50 (µM) |

| 1,3,4-Oxadiazole-2-thione analogue of flufenamic acid | 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia (RBL-1) | 0.77 |

Alpha-Glucosidase Inhibition

A significant area of research for 1,3,4-oxadiazole and its thiadiazole analogues has been their potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption. Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes.

Numerous studies have reported on the synthesis of various 5-substituted-1,3,4-oxadiazole-2-thiol derivatives and their evaluation as α-glucosidase inhibitors, with many compounds exhibiting IC50 values significantly lower than the standard drug, acarbose. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives showed excellent inhibitory activity with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 µM, compared to acarbose with an IC50 of 11.50 ± 0.30 µM. pharmatutor.org Another study on quinoline-1,3,4-oxadiazole hybrids reported a 15-fold higher degree of α-glucosidase inhibition compared to acarbose. nih.gov

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aromatic ring attached to the oxadiazole core play a crucial role in the inhibitory potency.

| Compound Series | Target Enzyme | IC50 Range (µM) | Reference Standard (Acarbose) IC50 (µM) |

| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | 1.10 - 18.10 | 11.50 |

| Quinoline-1,3,4-oxadiazole Hybrids | α-Glucosidase | 2.6 | 38.25 |

| Benzimidazole-fused 1,3,4-Oxadiazole Derivatives | α-Glucosidase | 35.04 - 47.3 (µg/mL) | 54.6 (µg/mL) |

Carbonic Anhydrase II (CA-II) Inhibition

While direct studies on 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol analogues as carbonic anhydrase II (CA-II) inhibitors are limited, research on the structurally related 2-substituted-1,3,4-thiadiazole-5-sulfamides provides valuable insights. These compounds have been shown to be inhibitors of several carbonic anhydrase isoforms, including the cytosolic CA-II.

One study reported that this series of thiadiazole-sulfamides displayed weak inhibitory activity against human CA-II, with inhibition constants (K(I)s) in the range of 0.54 to 7.42 µM. researchgate.net Although not exceptionally potent against CA-II, these findings suggest that the 1,3,4-oxadiazole/thiadiazole scaffold can be a starting point for designing more selective inhibitors.

| Compound Series | Target Enzyme | Inhibition Constant (K(I)) Range (µM) |

| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | Carbonic Anhydrase II (CA-II) | 0.54 - 7.42 |

Myosin ATPase Activation/Inhibition Mechanisms

Currently, there is a lack of available scientific literature detailing the direct interaction of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol or its close analogues with myosin ATPase. Extensive searches of chemical and biological databases have not yielded specific studies on the activation or inhibition of this enzyme by this class of compounds. Therefore, the mechanistic insights into this particular target interaction remain to be elucidated.

DNA Topoisomerase I/II Inhibition

The 1,3,4-thiadiazole scaffold, structurally similar to the 1,3,4-oxadiazole core, has been investigated for its potential to inhibit DNA topoisomerases, which are vital enzymes in DNA replication and transcription and are established targets for anticancer drugs.

A series of 2,5-disubstituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity and ability to inhibit human topoisomerase II (topoII). Certain compounds in this series were identified as topoII poisons, capable of stabilizing the DNA-topoII cleavage complex. The IC50 values for the inhibition of MCF-7 and MDA-MB-231 breast cancer cell proliferation by these compounds ranged from 120 to 160 µM and 70 to 170 µM, respectively. mdpi.com One compound was also identified as a catalytic inhibitor of topoisomerase II. mdpi.com

| Compound Series | Target Enzyme | Cell Lines | IC50 Range (µM) |

| 2,5-Disubstituted 1,3,4-thiadiazoles | Topoisomerase II (topoII) | MCF-7 | 120 - 160 |

| 2,5-Disubstituted 1,3,4-thiadiazoles | Topoisomerase II (topoII) | MDA-MB-231 | 70 - 170 |

Telomerase and Thymidylate Synthase Inhibition

Telomerase is a ribonucleoprotein enzyme essential for maintaining telomere length and chromosomal integrity, particularly in rapidly dividing cells like those found in tumors. nih.gov In 85–90% of primary tumors, telomerase is reactivated, making it a key target for anticancer drug development. nih.gov Several studies have demonstrated that compounds featuring the 1,3,4-oxadiazole moiety can act as potent telomerase inhibitors. nih.govtmrjournals.com

The inhibitory mechanism often involves the suppression of dyskerin, a crucial protein component of the telomerase complex. nih.govtmrjournals.com For instance, a series of 2-phenyl-4H-chromone derivatives containing a 1,3,4-oxadiazole ring showed significant telomerase inhibitory activity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, far superior to the reference inhibitor staurosporine (IC₅₀ = 6.41 µM). nih.gov One potent compound from this series was found to reduce the expression of dyskerin, arrest the cell cycle at the G2/M phase, and induce apoptosis in a concentration-dependent manner. nih.gov

Similarly, pyridine-clubbed 1,3,4-oxadiazole derivatives have shown promise as telomerase inhibitors. The compound (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide demonstrated a maximum potency against BGC823 cancer cell lines with an IC₅₀ value of 1.18 ± 0.14 µM. tmrjournals.com Another series, linking 2-chloropyridine to the 1,3,4-oxadiazole ring, also yielded compounds with significant telomerase inhibitory activity. tmrjournals.com

Table 1: Telomerase Inhibitory Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | BGC823 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol | Telomerase | 2.3 ± 0.07 | Ethidium Bromide | 2.5 ± 0.23 |

| 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Telomerase | 2.56 ± 0.11 | Ethidium Bromide | 2.5 ± 0.23 |

| Compound A33 (a 2-phenyl-4H-chromone derivative) | Telomerase | < 1 µM | Staurosporine | 6.41 µM |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. mdpi.com The dysregulation of HDACs is linked to the development of cancer, making them an important therapeutic target. mdpi.comnih.gov

Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent, selective, and mechanism-based inhibitors of HDAC6. nih.gov These compounds act as essentially irreversible inhibitors through a two-step, slow-binding mechanism. The proposed mechanism involves an attack by the zinc-bound water molecule at the sp² carbon of the oxadiazole ring adjacent to the difluoromethyl group. This is followed by the ring opening of the oxadiazole, which yields a deprotonated difluoroacetylhydrazide. This active species forms a strong anionic coordination with the zinc ion in the enzyme's active site, resulting in potent and sustained inhibition of HDAC6. nih.gov

Furthermore, hybrid molecules incorporating a 1,3,4-thiadiazole (a close bioisostere of 1,3,4-oxadiazole) hydroxamate structure have been developed as HDAC inhibitors with DNA binding affinity. One such compound, 4j, exhibited potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM and demonstrated the ability to enhance the acetylation of histone H3 and α-tubulin in cancer cell lines. nih.gov

Table 2: HDAC Inhibitory Activity of Selected Heterocyclic Analogues

| Compound Class/Name | Target HDAC | IC₅₀ | Mechanism |

|---|---|---|---|

| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | HDAC6 | Potent, selective | Mechanism-based, essentially irreversible |

| Compound 4j (2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative) | HDAC1 | 15 nM | Reversible, with DNA binding affinity |

Mechanistic Basis of Diverse Biological Activities

Anti-inflammatory Mechanisms (e.g., Modulation of Inflammatory Cytokines, iNOS Expression, HO-1 Upregulation)

The 1,3,4-oxadiazole scaffold is a key feature in many compounds with anti-inflammatory properties. mdpi.com A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade. mdpi.commdpi.com The planar, aromatic nature of the oxadiazole ring allows it to act as a linker that provides the proper orientation for binding to the active site of COX enzymes. mdpi.com Replacing the carboxylic acid group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to retain or enhance anti-inflammatory activity while potentially reducing ulcerogenic side effects. mdpi.com

Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives derived from flurbiprofen have shown that these compounds can effectively decrease oxidative stress and inflammation. mdpi.com In vivo studies have demonstrated their ability to modulate inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and COX-2. mdpi.com Molecular docking studies have further confirmed that these compounds bind effectively within the active site of COX-2. mdpi.commdpi.com

Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging, DPPH and ABTS Assays)

Many 1,3,4-oxadiazole-2-thiol (B52307) analogues exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS). This activity is commonly evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. rsc.orgmdpi.comnih.gov

In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Similarly, the ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. rsc.org

Studies on various series of 1,3,4-oxadiazole derivatives have demonstrated their potent radical scavenging capabilities. rsc.orgresearchgate.net For example, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives showed significant scavenging potential in DPPH, hydroxyl, nitric oxide, and superoxide radical assays. researchgate.net The antioxidant capacity of these molecules is often influenced by the nature and position of substituents on the aromatic rings attached to the oxadiazole core. rsc.orgresearchgate.net Phenolic 1,3,4-oxadiazoles often show enhanced DPPH scavenging activity compared to their precursors, as the oxadiazole moiety participates in the resonance stabilization of the resulting phenoxyl radical. rsc.org

Table 3: Antioxidant Activity of 1,3,4-Oxadiazole-2-thiol Derivatives (DPPH Assay)

| Compound Series | Most Active Compound | Substituent | IC₅₀ (µg/mL) |

|---|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | 6a | 4-Hydroxy-3-methoxybenzylideneamino | 14.9 ± 0.11 |

| 6e | 4-Hydroxybenzylideneamino | 15.0 ± 0.05 | |

| 6c | 3,4,5-Trimethoxybenzylideneamino | 18.4 ± 0.32 |

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antitubercular Activity)

The 1,3,4-oxadiazole-2-thiol moiety is a well-established pharmacophore in the design of antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and mycobacteria. nih.govmdpi.comijpsnonline.com

Antibacterial and Antifungal Activity: Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties. mdpi.com For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed stronger activity against E. coli and S. pneumoniae than ampicillin and was over 100 times more potent against P. aeruginosa. It also exhibited better antifungal activity against A. fumigatus than terbinafine. nih.gov N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione have shown a broad spectrum of activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (P. aeruginosa, E. coli) bacteria. nih.gov

Antitubercular Activity: The emergence of resistant strains of Mycobacterium tuberculosis has driven the search for new therapeutic agents. wisdomlib.org The 1,3,4-oxadiazole core is present in many compounds with significant antitubercular activity. nih.govmdpi.com One derivative containing a 4-hydroxyphenyl substituent at the 5-position of a 2-mercapto-1,3,4-oxadiazole showed strong inhibitory activity against the M. tuberculosis H37Rv strain with high selectivity. nih.gov

Table 4: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound | Activity Type | Target Organism | Potency/MIC | Comparison |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Antibacterial | E. coli, S. pneumoniae | Stronger than ampicillin | Reference drugs |

| P. aeruginosa | >100x stronger than ampicillin | |||

| Antifungal | A. fumigatus | Better than terbinafine | ||

| 5-(4-hydroxyphenyl)-2-mercapto-1,3,4-oxadiazole | Antitubercular | M. tuberculosis H37Rv | Strong inhibition | High selectivity |

| Nalidixic acid-oxadiazole hybrid | Antitubercular | M. tuberculosis | Active | - |

Structure-Activity Relationships (SAR) in Biochemical Context

The biological activity of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol analogues is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent and selective agents.

For Telomerase Inhibition: SAR studies on 2-phenyl-4H-chromone derivatives with a 1,3,4-oxadiazole moiety revealed that the substitution pattern on the phenyl ring significantly impacts telomerase inhibitory activity. The presence, type, number, and position of substituents like methoxy groups were found to be critical for potent inhibition. nih.gov

For Anti-inflammatory Activity: In a series of 1,3,4-oxadiazole derivatives designed as anti-inflammatory agents, the presence of a chloro-substituted phenyl ring was associated with the most potent activity. An anilide moiety was also identified as being vital for displaying anti-inflammatory effects. mdpi.com

For Antioxidant Activity: The antioxidant potential of 1,3,4-oxadiazole-2-thiol derivatives is strongly influenced by substituents that can donate electrons or hydrogen atoms. For example, compounds bearing a hydroxyl group (an electron-donating group) at the para position of a phenyl ring showed dominant DPPH radical scavenging activity. Conversely, the presence of an electron-withdrawing group, such as a nitro group, tended to decrease the antioxidant capacity. researchgate.net

For Antimicrobial Activity: In a series of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, changing phenyl and methyl substitutions to an ethyl group significantly potentiated cytotoxic activities, suggesting a steric factor in the compound's interaction with cellular targets. mdpi.com For antibacterial activity, the presence of a 4-tolyl or 4-chlorophenyl group at the 5-position of the oxadiazole ring was found to greatly enhance activity. researchgate.net

These SAR findings underscore the tunability of the 1,3,4-oxadiazole-2-thiol scaffold, allowing for the strategic optimization of substituents to achieve desired biochemical effects and target interactions.

Impact of Substituents on Enzyme Inhibitory Potency and Selectivity

The enzymatic inhibitory potential of 1,3,4-oxadiazole-2-thiol analogues is profoundly influenced by the nature and position of various substituents on the core scaffold. Research on a wide array of 5-substituted-1,3,4-oxadiazole-2-thiols demonstrates that modifications can drastically alter both the potency and selectivity of these compounds against different enzyme targets.

Substituents at the 5-position of the 1,3,4-oxadiazole ring are crucial in defining the inhibitory profile. For instance, studies on different classes of enzymes have shown that the introduction of bulky aromatic or heteroaromatic rings can enhance binding affinity through increased hydrophobic or π-π stacking interactions within the enzyme's active site. The electronic properties of these substituents also play a pivotal role; electron-withdrawing groups can modulate the acidity of the thiol group, which is often critical for coordinating with metal ions in metalloenzymes or forming key hydrogen bonds. Conversely, electron-donating groups can enhance the nucleophilicity of the heterocyclic ring, potentially influencing covalent interactions with enzyme residues.

| Compound ID | 5-Position Substituent | Target Enzyme | IC50 (µM) | Selectivity vs. Isozyme B |

| A-1 | 2-Phenylethyl | Enzyme X | Data not available | Data not available |

| A-2 | 4-Chlorophenyl | Enzyme X | 1.2 | 10-fold |

| A-3 | 4-Methoxyphenyl | Enzyme X | 5.8 | 2-fold |

| A-4 | 2-Naphthyl | Enzyme X | 0.9 | 15-fold |

This table is illustrative and based on general findings for 1,3,4-oxadiazole derivatives, as specific data for 5-(2-phenylethyl) analogues is not available.

Influence of the Phenylethyl Moiety and its Substitutions on Biological Activity

Substitutions on the phenyl ring of the phenylethyl group would be expected to fine-tune the biological activity. For example, introducing polar substituents, such as hydroxyl or amino groups, could create new hydrogen bonding opportunities with the receptor, potentially increasing binding affinity. Conversely, lipophilic substituents like halogens or alkyl groups could enhance hydrophobic interactions and improve membrane permeability. The position of these substituents (ortho, meta, or para) would also be critical in determining the precise geometry of interaction with the target protein.

Again, specific research detailing the systematic substitution of the phenylethyl moiety in 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is scarce. However, the importance of such modifications is a well-established principle in medicinal chemistry.

Conformational Requirements for Optimized Receptor Binding and Activation/Inhibition

The three-dimensional conformation of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol and its analogues is a key determinant of their ability to bind to and modulate the activity of a biological receptor. The flexibility of the ethyl linker in the phenylethyl group allows for a range of possible conformations, and the energetically preferred conformation in the bound state is likely to be different from that in solution.

Molecular modeling and conformational analysis studies on similar heterocyclic compounds have shown that the dihedral angle between the 1,3,4-oxadiazole ring and the substituent at the 5-position is a critical parameter. For optimal receptor binding, the molecule must adopt a conformation that complements the topology of the binding site. This includes presenting key pharmacophoric features, such as the thiol group and the aromatic ring, in the correct spatial orientation to interact with corresponding residues in the receptor.

The presence of the thiol group also introduces the possibility of thiol-thione tautomerism, which can influence the molecule's electronic distribution and hydrogen bonding capabilities. The predominant tautomeric form in the physiological environment and within the receptor's binding pocket will significantly impact the nature of the ligand-receptor interactions. Understanding these conformational and tautomeric equilibria is essential for the rational design of more potent and selective analogues.

Analytical and Bioanalytical Method Development for 5 2 Phenylethyl 1,3,4 Oxadiazole 2 Thiol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 1,3,4-oxadiazole (B1194373) derivatives. It allows for the isolation of the target compound from reaction mixtures and the precise assessment of its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Checks

Thin Layer Chromatography (TLC) is an indispensable tool in the synthesis of 1,3,4-oxadiazole derivatives, including 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol. nih.govacs.org It serves as a rapid, simple, and cost-effective method to monitor the progress of chemical reactions in real-time. By spotting the reaction mixture on a TLC plate (typically silica gel 60 F254) alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of the product. acs.org

The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase. The choice of solvent system is critical and is determined empirically to achieve optimal separation between the starting materials, intermediates, and the final product. For 1,3,4-oxadiazole derivatives, various solvent systems have been successfully employed. nih.govnih.gov Once the solvent front nears the top of the plate, it is removed and dried. The spots are then visualized, commonly under UV light (at 254 nm), or by using staining agents like iodine vapor. researchgate.net The retardation factor (Rf) value for each spot is calculated to aid in identification. A single spot for the purified product with an Rf value distinct from its precursors indicates a qualitatively pure compound.

Table 1: Examples of TLC Solvent Systems for 1,3,4-Oxadiazole Derivatives

| Compound Type | Mobile Phase (Solvent System) | Ratio (v/v) | Source |

|---|---|---|---|

| 2,5-Dialkyl-1,3,4-oxadiazoles | Methanol (B129727)/Chloroform | 4:1 | nih.gov |

| Substituted 1,3,4-oxadiazoles | Not specified, used for reaction monitoring | N/A | nih.gov |

| N-Aryl-1,3,4-oxadiazol-2-amines | Acetonitrile/Water | 50:50 | thieme-connect.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique used for the analysis and purification of 1,3,4-oxadiazole compounds. It offers high resolution, sensitivity, and reproducibility, making it suitable for both quantitative analysis and purification. thieme-connect.com

For quantitative analysis, a Reverse-Phase HPLC (RP-HPLC) method is commonly developed. thieme-connect.comnih.gov This involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. A validated RP-HPLC method can accurately determine the purity of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol and quantify its presence in various samples. Method development involves optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like orthophosphoric acid), flow rate, column temperature, and detection wavelength (often using a photodiode array detector). thieme-connect.comresearchgate.net The method is then validated according to established guidelines for parameters like linearity, accuracy, precision, and robustness. colab.ws

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify significant quantities of the target compound. lcms.czteledynelabs.com This technique is crucial for obtaining highly pure samples of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol required for biological testing and further studies. The fractions corresponding to the desired compound's peak are collected as they elute from the column.

Table 2: Typical HPLC Parameters for Analysis of 1,3,4-Oxadiazole Derivatives

| Parameter | Description | Example | Source |

|---|---|---|---|

| Column | Stationary Phase | Reversed-Phase C18 | thieme-connect.comnih.gov |

| Mobile Phase | Solvents | Acetonitrile, Orthophosphoric Acid, Methanol | thieme-connect.com |

| Flow Rate | Speed of mobile phase | 1.0 mL/min | thieme-connect.com |

| Detection | Wavelength for UV detection | 235 nm | thieme-connect.com |

| Temperature | Column operating temperature | 40°C | thieme-connect.com |

| Mode | Elution method | Gradient | thieme-connect.com |

Spectrophotometric Assays for Biological Activity Measurement

Spectrophotometry provides a suite of methods to assess the biological activity of compounds like 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol by measuring changes in light absorbance or fluorescence.

Standardized Colorimetric and Fluorescence-Based Assays for Enzyme Activity

Many 1,3,4-oxadiazole derivatives are investigated for their potential to modulate the activity of specific enzymes implicated in various diseases. researchgate.netmdpi.com Standardized colorimetric and fluorescence-based assays are the primary tools for this screening. In these assays, the enzyme catalyzes a reaction that produces a colored (colorimetric) or fluorescent (fluorometric) product. The ability of a test compound to inhibit the enzyme is measured by a decrease in the color or fluorescence intensity.

For instance, a library of 1,3,4-oxadiazole-2-thiol (B52307) derivatives was evaluated for inhibitory activity against enzymes relevant to diabetes and Alzheimer's disease, such as α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The AChE inhibition assay, for example, often uses acetylthiocholine as a substrate, which is hydrolyzed by the enzyme to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. A reduction in the yellow color indicates inhibition of the enzyme by the test compound. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Spectrophotometric Quantification of Antioxidant Capacity (e.g., DPPH, ABTS)

The antioxidant potential of 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol can be effectively quantified using spectrophotometric assays that measure the compound's ability to scavenge stable free radicals. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com

In the DPPH assay, the deep violet-colored DPPH radical solution is mixed with the test compound. acs.org An antioxidant compound will donate a hydrogen atom or electron to the DPPH radical, neutralizing it and causing the solution to lose its color, a change that is monitored by measuring the decrease in absorbance at approximately 517 nm. nih.gov

Similarly, the ABTS assay involves generating the blue-green ABTS radical cation (ABTS•+). When an antioxidant is added, it quenches the radical, leading to a loss of color that is measured by the decrease in absorbance at around 734 nm. nih.gov The antioxidant capacity in both assays is often quantified as the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the radicals. nih.gov Studies on 1,3,4-oxadiazole-2-thiol derivatives have demonstrated their varying degrees of radical scavenging activity using these methods. nih.gov

Table 3: Antioxidant and Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole-2-thiol Derivatives

| Compound | Assay | Target | IC₅₀ (µM) | Standard (IC₅₀, µM) | Source |

|---|---|---|---|---|---|

| Derivative 3f | α-Glucosidase Inhibition | α-Glucosidase | 18.52 ± 0.09 | Acarbose (12.29 ± 0.26) | nih.gov |

| Derivative 3f | α-Amylase Inhibition | α-Amylase | 20.25 ± 1.05 | Acarbose (15.98 ± 0.14) | nih.gov |

| Various Derivatives | AChE Inhibition | Acetylcholinesterase | 9.25 - 36.15 | Donepezil (2.01 ± 0.12) | nih.gov |

| Various Derivatives | BChE Inhibition | Butyrylcholinesterase | 10.06 - 35.13 | Donepezil (3.12 ± 0.06) | nih.gov |

| Various Derivatives | DPPH Radical Scavenging | DPPH Radical | 20.98 - 52.83 | Ascorbic Acid (18.12 ± 0.15) | nih.gov |

Future Directions and Emerging Research Avenues for 5 2 Phenylethyl 1,3,4 Oxadiazole 2 Thiol Research

Exploration of Novel Derivatization and Hybrid Molecule Design Strategies

The structural backbone of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol offers multiple reactive sites suitable for derivatization, providing a rich platform for creating novel analogues with potentially enhanced biological activities. Future research will likely focus on systematic modifications at key positions to build extensive chemical libraries for screening.

Key Derivatization Strategies:

S-Substitution: The exocyclic thiol group is a primary target for modification. Alkylation or aralkylation using various electrophiles (e.g., alkyl/aralkyl halides) can yield a diverse range of thioether derivatives. researchgate.netnih.gov This strategy allows for the introduction of different functional groups to modulate properties like solubility, lipophilicity, and target-binding affinity.

N-Mannich Base Formation: The N-H proton of the oxadiazole ring (in its thione tautomeric form) is reactive and can undergo aminomethylation. The Mannich reaction, involving formaldehyde (B43269) and a primary or secondary amine, can be employed to synthesize a variety of N-Mannich bases. nih.govmdpi.comtandfonline.comproquest.com These derivatives have shown significant potential in antimicrobial and anticancer research. mdpi.com

Modification of the Phenylethyl Moiety: The phenylethyl group at the 5-position of the oxadiazole ring is another site for modification. Introducing substituents on the phenyl ring could influence electronic properties and steric interactions, which are crucial for biological activity.

Hybrid Molecule Design:

A significant emerging avenue is the creation of hybrid molecules, which involves covalently linking the 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol scaffold with other known pharmacophores. This molecular hybridization approach aims to develop chimeric compounds that may exhibit synergistic or novel biological activities by interacting with multiple biological targets. researchgate.net

Table 1: Potential Derivatization and Hybridization Strategies

| Strategy | Reactive Site | Reagents/Building Blocks | Potential Outcome |

|---|---|---|---|

| S-Substitution | Exocyclic Thiol Group | Alkyl/Aryl Halides, Epoxides | Modulation of solubility and target affinity; creation of thioethers. nih.gov |

| N-Mannich Base Synthesis | Ring Nitrogen (Thione form) | Formaldehyde, Primary/Secondary Amines (e.g., piperazines) | Generation of potent antimicrobial and anticancer agents. nih.govproquest.com |

| Molecular Hybridization | Thiol or Ring Nitrogen | Other Pharmacophores (e.g., Cholic Acid, Benzothiazole, Fatty Acids) | Development of novel compounds with multi-target activity or improved pharmacological profiles. researchgate.netbenthamdirect.combeilstein-journals.org |

| Phenylethyl Ring Substitution | Phenyl Ring at C-5 | Electrophilic/Nucleophilic Aromatic Substitution Reagents | Fine-tuning of electronic and steric properties for enhanced bioactivity. |

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol and its derivatives, these approaches can provide deep insights into their mechanisms of action and guide the rational design of more potent and selective compounds.

Molecular Docking: This technique can be used to predict the binding conformations and affinities of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol derivatives within the active sites of various biological targets, such as enzymes or receptors. nih.gov Studies on similar 1,3,4-oxadiazole (B1194373) compounds have successfully used docking to identify potential inhibitors for targets like tubulin, Bcl-2, and VEGFR2. benthamdirect.comresearch-nexus.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, 3D-QSAR models can be developed to identify the key structural features (e.g., steric, electronic) that govern their activity. researchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. ijrpc.com

Molecular Dynamics (MD) Simulations: MD simulations can be performed to study the dynamic behavior and stability of ligand-protein complexes over time. This approach provides a more realistic view of the molecular interactions compared to static docking models and can help validate the binding modes predicted by docking. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to analyze the electronic properties, chemical reactivity, and stability of the parent compound and its derivatives. nih.gov This information is valuable for understanding reaction mechanisms and predicting the intrinsic properties of the molecules.

Table 2: Application of Computational Approaches

| Computational Method | Application in Drug Design | Expected Insights |

|---|---|---|

| Molecular Docking | Target identification and binding mode prediction. | Information on key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein. nih.gov |

| QSAR | Predicting biological activity and guiding lead optimization. | Correlation of molecular descriptors with activity; identification of favorable and unfavorable structural features. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. | Understanding the dynamic nature of binding and conformational changes. nih.gov |

| Density Functional Theory (DFT) | Studying molecular stability and reactivity. | Calculation of electronic properties like HOMO-LUMO energy gaps to predict reactivity. nih.gov |

Integration with Systems Biology for Comprehensive Pathway Analysis

Future research can move beyond a single-target approach by integrating systems biology methodologies. This will allow for a holistic understanding of how 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol and its derivatives affect cellular networks and pathways. By analyzing the global changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with the compound, researchers can identify its primary targets and off-target effects. Techniques like chemical proteomics could be used to directly identify the cellular proteins that bind to the compound, providing a comprehensive map of its molecular interactions and helping to elucidate its mechanism of action on a system-wide level.

Development of Targeted Probes and Chemical Biology Tools

The 1,3,4-oxadiazole scaffold is a promising platform for the development of chemical biology tools. By functionalizing 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol with reporter groups, it can be converted into a molecular probe for studying biological processes. For example, incorporating a fluorescent moiety could create a probe for imaging applications, allowing researchers to visualize its localization within cells or tissues. Several studies have already demonstrated that 1,3,4-oxadiazole-based compounds can act as "OFF-ON" fluorescent sensors for specific metal ions like Zn(II) and Ag(I). rsc.orgacs.orgnih.gov This principle could be extended to design probes that respond to specific biological environments or binding events, making them valuable tools for diagnostics and mechanistic studies.

Investigation of Material Science Applications

The unique chemical structure of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, containing multiple heteroatoms (O, N, S), makes it an attractive candidate for applications in material science.

Corrosion Inhibition: A significant body of research has shown that 1,3,4-oxadiazole-2-thiol (B52307) derivatives are highly effective corrosion inhibitors for various metals, including mild steel and copper, in acidic environments. asianpubs.orgresearchgate.net The nitrogen and sulfur atoms in the molecule can adsorb onto the metal surface, forming a protective film that prevents corrosion. ull.esjocpr.com Future work could focus on evaluating the specific efficacy of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol and its derivatives in this application.

Novel Polymers and Photoactive Materials: The 1,3,4-oxadiazole ring is known for its thermal stability and electron-transporting properties, making it a valuable building block in materials for organic light-emitting diodes (OLEDs) and other electronic devices. oaji.netresearchgate.net The reactive thiol group of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could be used as a handle for polymerization or for grafting the molecule onto surfaces to create functional materials with unique optical or electronic properties.

Q & A

Q. Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 80–100°C | Higher yields above 90°C | |

| Reaction Time | 4–6 hours | Prolonged time reduces byproducts | |

| NaOH Concentration | 1–2 mL (10% aq.) | Excess NaOH degrades product |

Q. Table 2: Key Spectral Peaks for Structural Confirmation

| Technique | Key Peaks/Data | Functional Group | Reference |

|---|---|---|---|

| IR | 2550 cm⁻¹ (S-H) | Thiol group | |

| 1H NMR | δ 7.28–7.43 (m, 5H) | Phenyl ring | |

| MS | m/z 305 [M+1] | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.